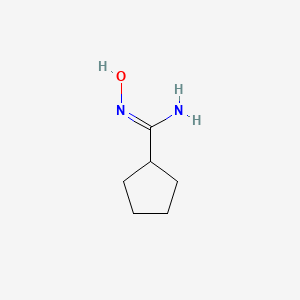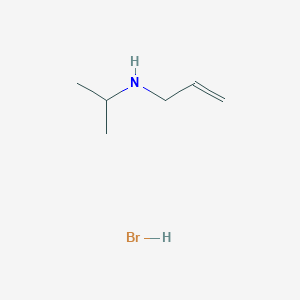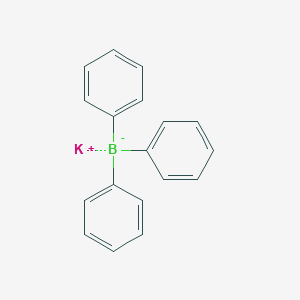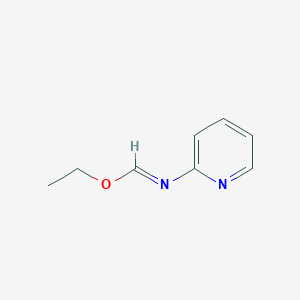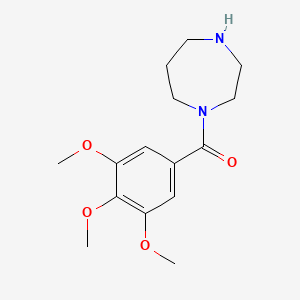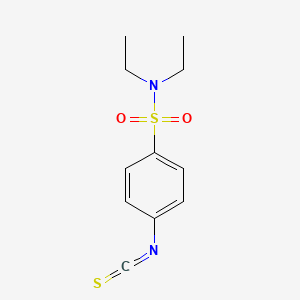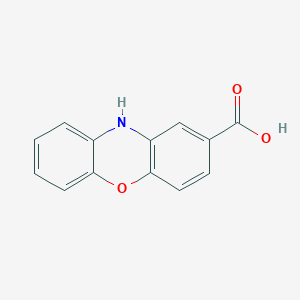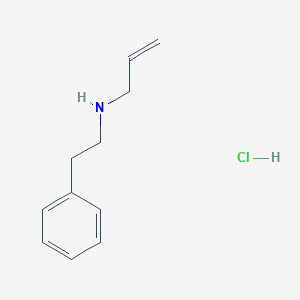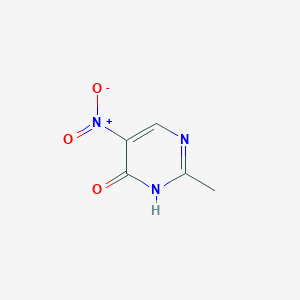![molecular formula C11H15Cl2N B3176557 (Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine CAS No. 99858-14-7](/img/structure/B3176557.png)
(Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine
説明
“(Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine” is a chemical compound with the molecular formula C11H15Cl2N . It is also known by other names such as sec-butyl-(2,4-dichloro-benzyl)-amine and Benzenemethanamine .
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, the synthesis of anti-depressant molecules via metal-catalyzed reactions has been reviewed . The targeted tertiary alcohol was effectively produced by adding 4-fluoro-phenyl boroxine to 4-chloro-1-(2,4-dichloro phenyl)butan-1-one using the Rh/(R, R, R, R)-WingPhos L 21 .Molecular Structure Analysis
The molecular weight of “this compound” is 232.15 . The molecular structure can be further analyzed using the MOL file provided in the references .科学的研究の応用
Reaction Mechanisms and Synthesis
Research on the reactions involving similar amine compounds highlights the complexity and specificity of chemical interactions. For instance, a study on the reaction of adamantan-2-amine with methyl 2-(4-allyl-2-methoxyphenoxy)acetate in butanol illustrates the formation of target amides and butyl esters, showcasing the potential of (Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine in synthetic chemistry and the creation of novel compounds (Novakov et al., 2017).
Molecular Interactions and Spectroscopy
The interaction of protonated merocyanine dyes with amines in organic solvents provides insights into the solvatochromic behaviors and binding constants, relevant for understanding the interactions of this compound in various solvents and its potential applications in dye and sensor technologies (Ribeiro et al., 2011).
Antiviral Research
The structure-activity relationship studies of CCR5 antagonists, such as the potent lead structure (2S)-2-(3,4-Dichlorophenyl)-1-[N-(methyl)-N-(phenylsulfonyl)amino]-4-[spiro(2,3-dihydrobenzthiophene-3,4'-piperidin-1'-yl)]butane S-oxide, provide a framework for exploring the antiviral potential of related compounds like this compound, particularly against HIV-1 (Finke et al., 2001).
Pharmacological Properties
The pharmacological characterization of compounds structurally related to this compound, such as 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), reveals their potential as selective κ-opioid receptor antagonists with applications in treating depression and addiction disorders (Grimwood et al., 2011).
Molecular Docking and Computational Studies
Molecular docking and computational studies of butanoic acid derivatives provide insights into their binding affinities and potential biological activities, offering a theoretical basis for the exploration of this compound in drug design and development (Vanasundari et al., 2018).
特性
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]butan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N/c1-3-8(2)14-7-9-4-5-10(12)6-11(9)13/h4-6,8,14H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOLEXDRCMJGEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



